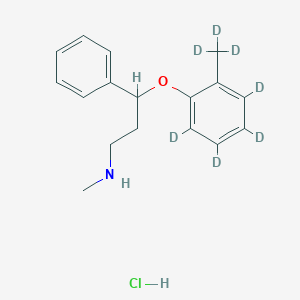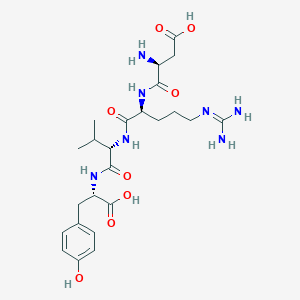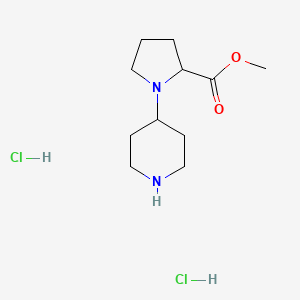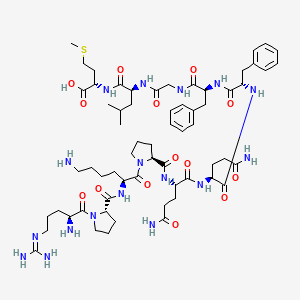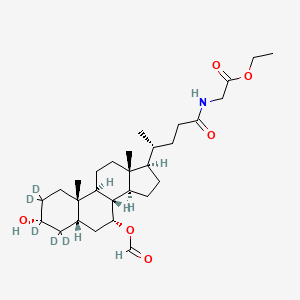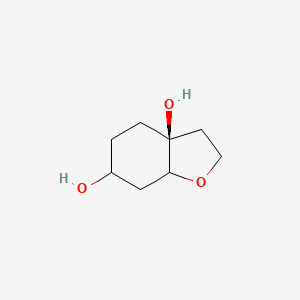
(+/-)-Cleroindicin E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+/-)-Clerodendina E es un compuesto natural que pertenece a la clase de diterpenos clerodano. Estos compuestos son conocidos por sus diversas actividades biológicas y a menudo se aíslan de varias especies de plantas. (+/-)-Clerodendina E ha despertado interés debido a sus posibles propiedades terapéuticas y su estructura química única.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (+/-)-Clerodendina E normalmente implica múltiples pasos, comenzando con moléculas orgánicas más simples. La ruta sintética a menudo incluye pasos clave como ciclización, oxidación y reacciones de reducción. Se utilizan reactivos y catalizadores específicos para facilitar estas transformaciones bajo condiciones controladas. Por ejemplo, el uso de ácidos de Lewis en reacciones de ciclización y agentes oxidantes como PCC (clorocromato de piridinio) en pasos de oxidación son comunes.
Métodos de producción industrial
La producción industrial de (+/-)-Clerodendina E puede implicar la extracción a gran escala de fuentes naturales o la síntesis total en un entorno de laboratorio. El proceso de extracción incluye extracción con solventes, cromatografía y cristalización para aislar el compuesto puro. En contraste, la síntesis total implica la construcción paso a paso de la molécula utilizando materiales de partida y reactivos disponibles comercialmente.
Análisis De Reacciones Químicas
Tipos de reacciones
(+/-)-Clerodendina E experimenta varias reacciones químicas, que incluyen:
Oxidación: Conversión de grupos hidroxilo a grupos carbonilo.
Reducción: Reducción de grupos carbonilo a grupos hidroxilo.
Sustitución: Reemplazo de grupos funcionales con otros grupos.
Reactivos y condiciones comunes
Oxidación: Reactivos como PCC o reactivo de Jones.
Reducción: Reactivos como borohidruro de sodio (NaBH4) o hidruro de aluminio y litio (LiAlH4).
Sustitución: Reactivos como haluros de alquilo o cloruros de acilo.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de (+/-)-Clerodendina E puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes.
Aplicaciones Científicas De Investigación
(+/-)-Clerodendina E tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como compuesto modelo para estudiar mecanismos de reacción y metodologías sintéticas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antiinflamatorias y anticancerígenas.
Medicina: Explorado por su potencial terapéutico en el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de (+/-)-Clerodendina E implica su interacción con objetivos moleculares y vías específicas. Puede ejercer sus efectos al unirse a receptores o enzimas, modulando así su actividad. Los objetivos moleculares y vías exactos pueden variar según el contexto biológico y la actividad específica que se está estudiando.
Comparación Con Compuestos Similares
(+/-)-Clerodendina E se puede comparar con otros diterpenos clerodano, como:
- Clerodina
- Ácido clerodérmico
- Clerodano
Estos compuestos comparten una estructura central similar, pero difieren en sus grupos funcionales y actividades biológicas. (+/-)-Clerodendina E es única debido a su disposición específica de grupos funcionales, lo que contribuye a sus distintas propiedades químicas y biológicas.
Propiedades
Fórmula molecular |
C8H14O3 |
|---|---|
Peso molecular |
158.19 g/mol |
Nombre IUPAC |
(3aS)-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a,6-diol |
InChI |
InChI=1S/C8H14O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h6-7,9-10H,1-5H2/t6?,7?,8-/m0/s1 |
Clave InChI |
BMCMOTVWVYIGFM-RRQHEKLDSA-N |
SMILES isomérico |
C1C[C@@]2(CCOC2CC1O)O |
SMILES canónico |
C1CC2(CCOC2CC1O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[18F]-Labeled L-dopa precursor](/img/structure/B12430852.png)
![4-N-[(2R)-butan-2-yl]-2-N-[2-fluoro-5-[(1S,4S)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridin-3-yl]-5-methylpyrimidine-2,4-diamine](/img/structure/B12430860.png)
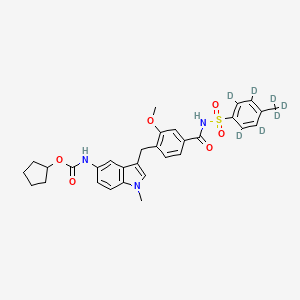
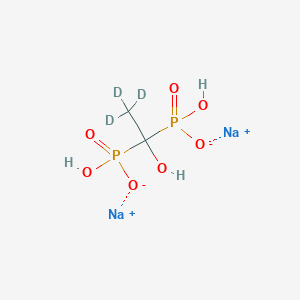
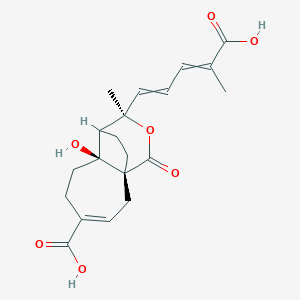
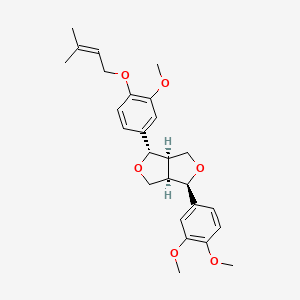
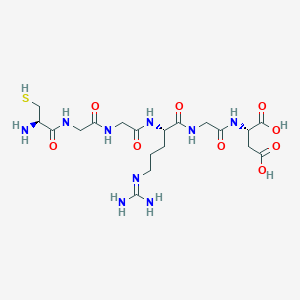
![6-(2,3,4,5,6-Pentadeuteriophenyl)sulfinyltetrazolo[1,5-b]pyridazine](/img/structure/B12430904.png)
